- Preparation of (tetrahydropyranylamino)cyclopentanecarbonyl-substituted fused azaheterocycles as modulators of cytokine receptors such as CCR2, World Intellectual Property Organization, , ,

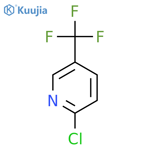

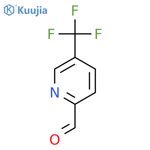

Cas no 95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile)

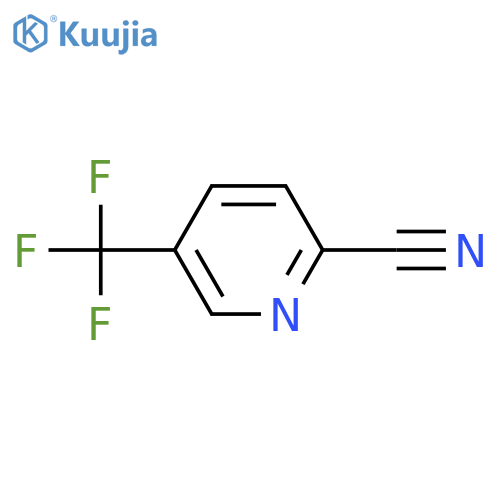

95727-86-9 structure

Produktname:5-(trifluoromethyl)pyridine-2-carbonitrile

5-(trifluoromethyl)pyridine-2-carbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-(Trifluoromethyl)picolinonitrile

- 5-(trifluoromethyl)pyridine-2-carbonitrile

- 2-(5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETONITRILE

- 2-Cyano-5-(trifluoromethyl)pyridine

- 2-Pyridinecarbonitrile, 5-(trifluoromethyl)-

- 5-Trifluoromethyl-pyridine-2-carbonitrile

- 5-(Trifluoromethyl)-2-pyridinecarbonitrile (ACI)

- 2-Cyano-5-trifluoromethylpyridine

- 5-Trifluoromethylpyridine-2-carbonitrile

- 5-(trifluoromethyl)pyridine-2-carbonitrile,98%

- AKOS006223896

- AF-399/32351064

- Z57012257

- MFCD01001119

- AB07941

- 5-(trifluoromethyl)-2-pyridinecarbonitrile

- DTXSID80364197

- SY015711

- CS-W019550

- DB-185456

- J-516454

- 95727-86-9

- AC-28220

- EN300-105961

- SCHEMBL2553743

- AS-5476

-

- MDL: MFCD08690162

- Inchi: 1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H

- InChI-Schlüssel: WDSCJULUXJSJOX-UHFFFAOYSA-N

- Lächelt: N#CC1C=CC(C(F)(F)F)=CN=1

Berechnete Eigenschaften

- Genaue Masse: 172.02500

- Monoisotopenmasse: 172.025

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 202

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 36.7A^2

- XLogP3: 1.8

Experimentelle Eigenschaften

- Dichte: 1.37

- Schmelzpunkt: 42-43°C

- Siedepunkt: 232.3℃ at 760 mmHg

- Flammpunkt: 94.3℃

- Brechungsindex: 1.456

- Wasserteilungskoeffizient: Slightly soluble in water.

- PSA: 36.68000

- LogP: 1.97208

5-(trifluoromethyl)pyridine-2-carbonitrile Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:6.1

- PackingGroup:III

- Lagerzustand:Store at room temperature

5-(trifluoromethyl)pyridine-2-carbonitrile Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-(trifluoromethyl)pyridine-2-carbonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05767-25G |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 97% | 25g |

¥ 250.00 | 2023-04-12 | |

| TRC | T790685-50 g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 50g |

315.00 | 2021-07-16 | ||

| eNovation Chemicals LLC | Y1131828-25g |

5-Trifluoromethyl-pyridine-2-carbonitrile |

95727-86-9 | 95% | 25g |

$150 | 2024-07-28 | |

| Enamine | EN300-105961-1.0g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 1g |

$29.0 | 2023-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-25g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 98% | 25g |

¥368.00 | 2024-04-23 | |

| Enamine | EN300-105961-50.0g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 50g |

$246.0 | 2023-06-10 | |

| abcr | AB275452-250 g |

5-(Trifluoromethyl)pyridine-2-carbonitrile, 94%; . |

95727-86-9 | 94% | 250g |

€728.10 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-5g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 98% | 5g |

¥77.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30110-25g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 25g |

¥356.0 | 2021-09-07 | ||

| Enamine | EN300-105961-0.25g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 0.25g |

$19.0 | 2023-10-28 |

5-(trifluoromethyl)pyridine-2-carbonitrile Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Preparation of benzanilide compounds as pesticides, Japan, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ; 3 - 4 h, 60 °C

Referenz

- HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitriles, Green Chemistry, 2020, 22(13), 4161-4164

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Preparation of benzanilide derivatives as pesticides, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Pyridine ; 2 h, reflux

Referenz

- Preparation of 3,5-diaryl-1,2,4-oxadiazoles and analogs as activators of caspases and inducers of apoptosis., World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran , Water ; 12 h, 65 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media, ChemCatChem, 2021, 13(1), 212-216

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Preparation of heterocyclic compounds for treating hepatitis C virus, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; rt; 2 h, rt

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

Referenz

- Heteroaromatic ureas as vanilloid receptor (VR1) modulators, in particular antagonists, for treating pain and/or inflammation, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Preparation of phenyl carbamates and their use as agrochemical fungicides and insecticides, Japan, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled

Referenz

- Preparation of used azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor, United States, , ,

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Preparation of heterocyclyliminophenyl compounds as agricultural and horticultural fungicides and insecticides, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled

Referenz

- Preparation of fused azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1), United States, , ,

5-(trifluoromethyl)pyridine-2-carbonitrile Raw materials

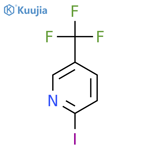

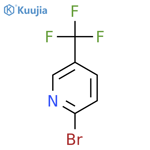

- 2-Bromo-5-(trifluoromethyl)pyridine

- 3-(Trifluoromethyl)pyridine

- 2-Iodo-5-(trifluoromethyl)pyridine

- 5-(trifluoromethyl)pyridine-2-carbaldehyde

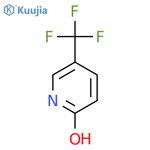

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- 2-chloro-5-(trifluoromethyl)pyridine

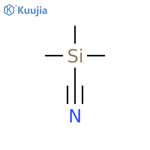

- trimethylsilanecarbonitrile

5-(trifluoromethyl)pyridine-2-carbonitrile Preparation Products

5-(trifluoromethyl)pyridine-2-carbonitrile Verwandte Literatur

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile) Verwandte Produkte

- 406933-21-9(2-Cyano-3-Trifluoromethylpyridine)

- 2138527-83-8(3-[Cyclopropyl(2,2-difluoroethyl)amino]-4-(propan-2-yl)cyclohexan-1-ol)

- 1251623-30-9(1-(3,5-dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one)

- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)

- 14861-17-7(4-(2,4-Dichlorophenoxy)aniline hydrochloride)

- 1805262-30-9(Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate)

- 206872-01-7(2-Amino-6-bromo-4-methoxyphenol)

- 2680545-66-6(3-(3-fluoro-4-hydroxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 1445238-76-5(N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide)

- 306960-80-5(2-Chloro-6-(trifluoromethyl)-4-pyrimidinecarboxylic Acid)

Empfohlene Lieferanten

atkchemica

(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Reinheit:99%

Menge:500g

Preis ($):602.0